molecular formula C9H8ClN3O B1424385 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-72-0

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1424385
M. Wt: 209.63 g/mol
InChI Key: IWUAROCRGSEOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CPTM, is a compound that has been studied extensively in the scientific community. CPTM is a member of the triazole family, a group of compounds with similar structures and properties. CPTM has been found to have a number of useful applications in scientific research, such as in drug development, biochemical and physiological research, and as a reagent in lab experiments.

Scientific Research Applications

Synthesis and Crystal Structure

  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives are utilized in chemical synthesis and crystal structure studies. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).

Enzyme Inhibition Studies

  • Triazole derivatives, including those similar to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been studied for their potential as enzyme inhibitors. These compounds have been used in the design and synthesis of inhibitors for human dihydroorotate dehydrogenase (HsDHODH), with structure-activity relationship studies providing insights for future optimization (Gong et al., 2017).

Catalysis

  • Some triazolylmethanol derivatives are explored as catalysts in chemical reactions. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, which efficiently catalyzed Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Photophysical Studies

  • Chloroquinoline-based chalcones containing 1,2,3-triazole moieties, similar in structure to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been synthesized and characterized for their photophysical properties. Their absorbance, fluorescence spectra, and quantum yield were investigated in different solvents, contributing to the understanding of their photophysical behaviors (Singh, Sindhu, & Khurana, 2015).

Corrosion Inhibition

  • Triazole derivatives, including those structurally related to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, thus preventing corrosion (Ma et al., 2017).

properties

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAROCRGSEOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

CAS RN

1126635-72-0
Record name [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 3
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 4
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Citations

For This Compound
1
Citations
AR da Silva, ACR da Silva, MRH Donza… - Medicinal Chemistry …, 2021 - Springer
According to the World Health Organization, snakebite envenoming is a neglected disease that affects around 5.4 million people worldwide each year. In Brazil, in 2019 there were …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.